molecular formula C8H15NO4 B12721939 Calystegine B2, N-methyl- CAS No. 184045-65-6

Calystegine B2, N-methyl-

Cat. No.: B12721939
CAS No.: 184045-65-6
M. Wt: 189.21 g/mol
InChI Key: GZDWTPRPLBRISA-YMSFOUKASA-N
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Description

Calystegine B2, N-methyl-: is a member of the calystegine family, which are polyhydroxylated nortropane alkaloids. These compounds are known for their potent inhibitory effects on glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates. Calystegine B2, N-methyl- is particularly notable for its specificity and potency as an inhibitor of certain glycosidases, making it a compound of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Calystegine B2, N-methyl- typically involves several key steps. One method includes the use of an intramolecular Nozaki–Hiyama–Kishi (NHK) reaction to construct the cycloheptanone core. This reaction involves the use of a Z-vinyl iodide and an aldehyde, which are derived from carbohydrate starting materials . Another method involves a chiral pool synthesis, utilizing D-glucose or L-arabinose derivatives as starting materials. Key steps in this synthesis include an ultrasound-assisted Zn-mediated tandem ring opening reaction followed by a Grubbs’ catalyst-mediated ring closure metathesis reaction .

Industrial Production Methods: While specific industrial production methods for Calystegine B2, N-methyl- are not well-documented, the synthetic routes mentioned above can be adapted for larger-scale production. The use of carbohydrate starting materials and efficient catalytic reactions makes these methods potentially scalable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: Calystegine B2, N-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound for different research applications.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.

Mechanism of Action

Calystegine B2, N-methyl- exerts its effects primarily through competitive inhibition of glycosidases. It binds to the active site of these enzymes, preventing the hydrolysis of glycosidic bonds in carbohydrates. The molecular targets include beta-glucosidase and alpha-galactosidase, among others. The binding involves favorable van der Waals interactions and hydrogen bonding with key amino acid residues in the enzyme’s active site .

Comparison with Similar Compounds

  • Calystegine A3
  • Calystegine B1
  • Calystegine B3
  • Calystegine C1

Comparison: Calystegine B2, N-methyl- is unique in its specificity and potency as a glycosidase inhibitor. While other calystegines also inhibit glycosidases, Calystegine B2, N-methyl- has been shown to have a higher affinity for certain enzymes, such as alpha-galactosidase, compared to its non-methylated counterparts . This specificity makes it a valuable tool in both research and potential therapeutic applications.

Properties

CAS No.

184045-65-6

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

(1R,2S,3R,4S)-8-methyl-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol

InChI

InChI=1S/C8H15NO4/c1-9-4-2-3-8(9,13)7(12)6(11)5(4)10/h4-7,10-13H,2-3H2,1H3/t4?,5-,6+,7-,8+/m0/s1

InChI Key

GZDWTPRPLBRISA-YMSFOUKASA-N

Isomeric SMILES

CN1C2CC[C@]1([C@H]([C@@H]([C@H]2O)O)O)O

Canonical SMILES

CN1C2CCC1(C(C(C2O)O)O)O

Origin of Product

United States

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